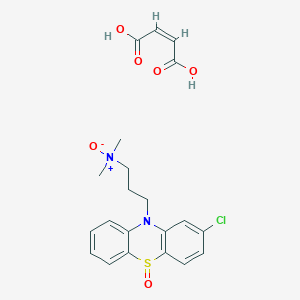
Chlorpromazine Sulphoxide N-Oxide Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine Sulphoxide N-Oxide Maleate is a derivative of chlorpromazine, a phenothiazine antipsychotic. Chlorpromazine itself is widely used for treating various psychiatric disorders, including schizophrenia and bipolar disorder. The sulphoxide and N-oxide derivatives of chlorpromazine are metabolites formed during its metabolism in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulphoxide N-Oxide Maleate involves the oxidation of chlorpromazine. This can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions typically involve mild temperatures and controlled pH to ensure selective oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpromazine Sulphoxide N-Oxide Maleate undergoes several types of chemical reactions, including:
Oxidation: Conversion of chlorpromazine to its sulphoxide and N-oxide derivatives.
Reduction: Potential reduction back to chlorpromazine under specific conditions.
Substitution: Nucleophilic substitution reactions involving the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Mild temperatures, controlled pH, and inert atmosphere for specific reactions.
Major Products Formed
- Chlorpromazine Sulphoxide
- Chlorpromazine N-Oxide
- Various phenothiazine derivatives through substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chlorpromazine Sulphoxide N-Oxide Maleate has several scientific research applications:
- Chemistry : Used as a reference standard in analytical chemistry for studying the metabolism of chlorpromazine .
- Biology : Investigated for its effects on cellular processes and enzyme activities .
- Medicine : Studied for its pharmacokinetics and potential therapeutic effects .
- Industry : Used in the development of new antipsychotic drugs and in quality control processes .
Wirkmechanismus
The mechanism of action of Chlorpromazine Sulphoxide N-Oxide Maleate involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the postsynaptic dopamine receptors in the mesolimbic system. This leads to a reduction in dopamine activity, which is associated with its antipsychotic effects . Additionally, it has antiserotonergic and antihistaminergic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Uniqueness
Chlorpromazine Sulphoxide N-Oxide Maleate is unique due to its specific oxidation state and the presence of both sulphoxide and N-oxide functional groups. This gives it distinct pharmacokinetic properties and metabolic pathways compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
150111-59-4 |
|---|---|
Molekularformel |
C21H23ClN2O6S |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2O2S.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
QQHNUSOPOWVZQS-BTJKTKAUSA-N |
Isomerische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




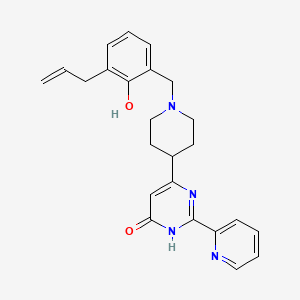
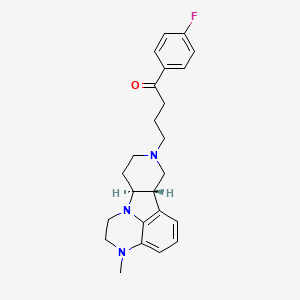
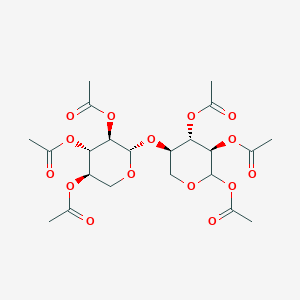
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

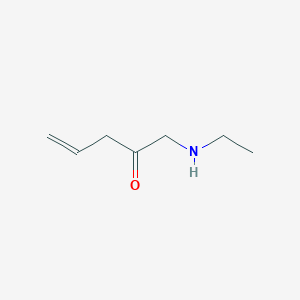
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
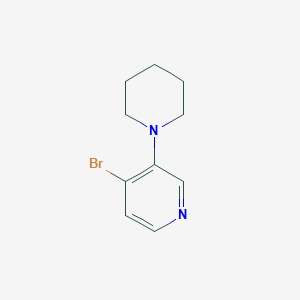
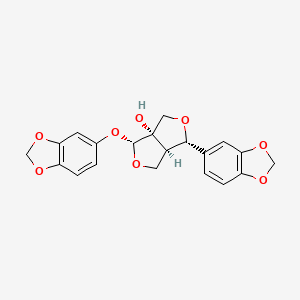

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
